Glycyl-L-valyl-L-valine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

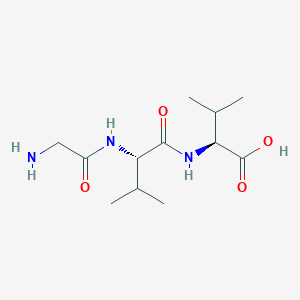

Glycyl-L-valyl-L-valine is a tripeptide composed of glycine and two valine residues. It is a small peptide with the molecular formula C12H23N3O4 and a molecular weight of 273.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-L-valyl-L-valine can be synthesized through chemical synthesis or biological engineering methods. The chemical synthesis typically involves the stepwise coupling of protected amino acids using peptide coupling reagents such as carbodiimides or uronium salts . The reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

In industrial settings, the production of this compound may involve fermentation processes where microorganisms are engineered to produce the desired peptide. The fermentation broth is then subjected to purification steps, including filtration, chromatography, and crystallization, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-valine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce new alkyl or acyl groups into the peptide structure .

Scientific Research Applications

Based on the search results, here's what is known about the applications of Glycyl-L-valyl-L-valine:

Basic Information

this compound is a tripeptide with the molecular formula C12H23N3O4 . It comprises glycine, L-valine, and L-valine residues .

Scientific Research Applications

- Uptake Kinetics:

- Enantiomer Separation Studies:

- Occurrence in Organisms:

- Interaction with Organic Vapors:

-

Potential therapeutic applications of similar glycine-containing peptides

- Neuroprotection: May help protect neurons from damage and support cognitive function.

- Anti-inflammatory Effects: Glycine has been shown to counteract oxidative stress and inflammation.

- Geroprotective Properties: Studies indicate that glycine supplementation can extend lifespan in model organisms.

- Metabolic Health: Glycine may play a role in preventing metabolic diseases by improving nutrient metabolism and immune responses.

L-Valine Production

- L-valine is an essential amino acid with applications in the food and feed industry .

- E. coli strains have been engineered to produce L-valine efficiently .

Palmitoyl Tripeptide-8 in Cosmetics

- Palmitoyl Tripeptide-8, a synthetic peptide, is used in cosmetics for sensitive skin .

- It can inhibit IL-8 production, reduce dilated capillaries, and decrease skin temperature and redness .

Table of Glycine impact on different physiological systems

| Study Reference | Population | Intervention | Outcome | Findings |

|---|---|---|---|---|

| Daly (1988) | GI malignancies | 43 g/d for 7 days | Improved GI function | Significant improvement noted |

| Aliyev (2005) | Alcohol hallucinosis | 700 mg/d for 7 days | Reduced psychiatric symptoms | Positive effects on mental health |

| Shabert (1999) | HIV/AIDS | 40 g/d for 12 weeks | Enhanced immune response | Increased immune markers observed |

| O’Neill (2011) | Healthy adults | 0.8 g/kg single bolus | Improved muscle recovery | Significant recovery noted post-exercise |

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, modulating their activity and influencing biochemical pathways. In drug delivery systems, it can enhance the stability and bioavailability of therapeutic agents by forming stable complexes .

Comparison with Similar Compounds

Similar Compounds

Glycyl-L-valine: A dipeptide composed of glycine and valine.

L-valyl-L-valine: A dipeptide composed of two valine residues.

Glycyl-L-leucine: A dipeptide composed of glycine and leucine

Uniqueness

Glycyl-L-valyl-L-valine is unique due to its tripeptide structure, which provides distinct physicochemical properties and biological activities compared to dipeptides. Its combination of glycine and two valine residues allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No. |

79672-11-0 |

|---|---|

Molecular Formula |

C12H23N3O4 |

Molecular Weight |

273.33 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C12H23N3O4/c1-6(2)9(14-8(16)5-13)11(17)15-10(7(3)4)12(18)19/h6-7,9-10H,5,13H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t9-,10-/m0/s1 |

InChI Key |

KSOBNUBCYHGUKH-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.